

Synthesis and Characterization of N-(4-ethoxyphenyl)azepane-1-sulfonamide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(4-ethoxyphenyl)azepane-1-sulfonamide

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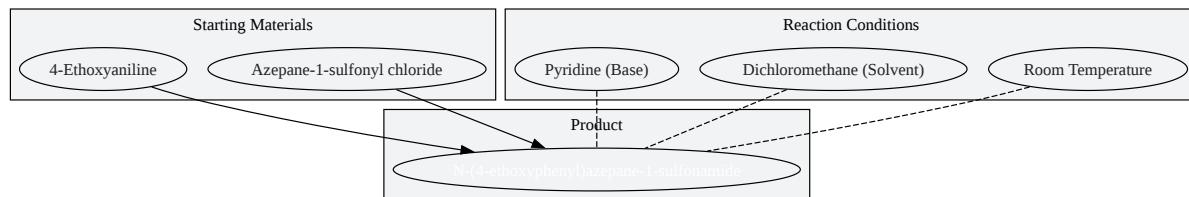
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel sulfonamide, **N-(4-ethoxyphenyl)azepane-1-sulfonamide**. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected analytical data, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities.^[1] The unique structural features of **N-(4-ethoxyphenyl)azepane-1-sulfonamide**, which combines an azepane ring, a sulfonamide linker, and a 4-ethoxyphenyl moiety, make it a compound of significant interest for further investigation. This guide details a robust synthetic route and the necessary characterization techniques to ensure the purity and structural integrity of the final compound.

Synthesis

The synthesis of **N-(4-ethoxyphenyl)azepane-1-sulfonamide** can be achieved through a standard sulfonamide formation reaction. The proposed synthetic route involves the reaction of 4-ethoxyaniline with azepane-1-sulfonyl chloride in the presence of a base.



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Experimental Protocol

This protocol is based on general methods for sulfonamide synthesis.[2][3]

Materials:

- 4-Ethoxyaniline
- Azepane-1-sulfonyl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate

- Hexanes

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-ethoxyaniline (1.0 eq) in anhydrous dichloromethane.
- Add anhydrous pyridine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
- In a separate flask, dissolve azepane-1-sulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
- Add the azepane-1-sulfonyl chloride solution dropwise to the stirring solution of 4-ethoxyaniline and pyridine over 15-20 minutes.
- Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **N-(4-ethoxyphenyl)azepane-1-sulfonamide**.

Characterization

The structure and purity of the synthesized **N-(4-ethoxyphenyl)azepane-1-sulfonamide** should be confirmed by various analytical techniques.

Physical Properties

Parameter	Expected Value
Molecular Formula	C14H22N2O3S
Molecular Weight	302.40 g/mol
Appearance	White to off-white solid
Melting Point	To be determined
Solubility	Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **N-(4-ethoxyphenyl)azepane-1-sulfonamide**, based on the analysis of structurally similar compounds.^{[4][5][6]}

1H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	d	2H	Ar-H (ortho to -NH)
~6.8-6.9	d	2H	Ar-H (ortho to -OEt)
~4.0	q	2H	-O-CH ₂ -CH ₃
~3.3-3.5	t	4H	-SO ₂ -N-CH ₂ - (azepane)
~1.6-1.8	m	8H	-CH ₂ - (azepane)
~1.4	t	3H	-O-CH ₂ -CH ₃
~8.0-9.0	s	1H	-SO ₂ -NH-Ar

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ , ppm)	Assignment
~155-158	C-OEt
~130-132	C-NH
~120-125	Ar-CH
~114-116	Ar-CH
~63-65	-O-CH ₂ -CH ₃
~48-50	-SO ₂ -N-CH ₂ - (azepane)
~28-30	-CH ₂ - (azepane)
~26-28	-CH ₂ - (azepane)
~14-15	-O-CH ₂ -CH ₃

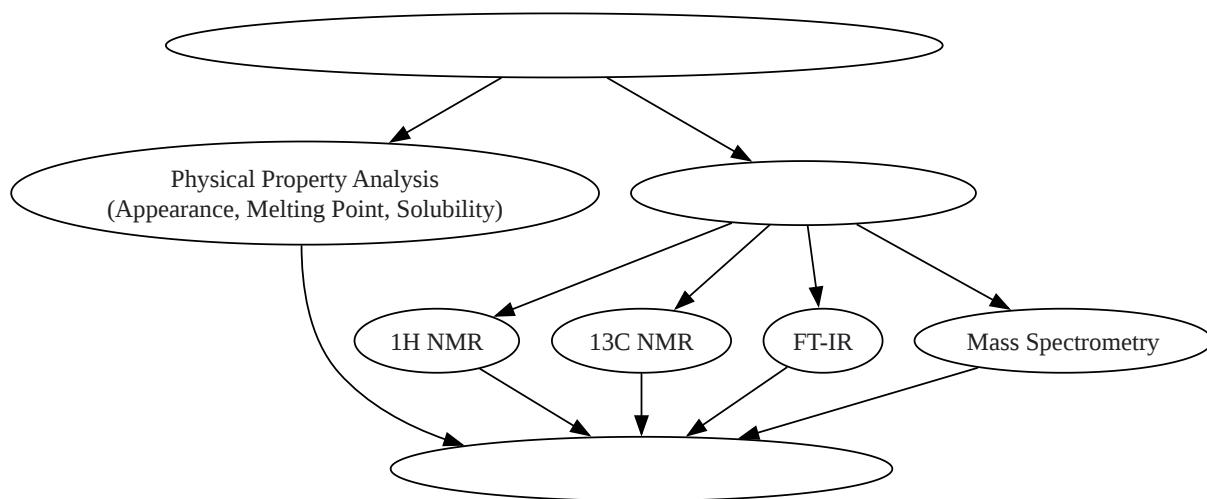
FT-IR (Fourier-Transform Infrared Spectroscopy)

Wavenumber (cm ⁻¹)	Assignment
~3200-3300	N-H stretch
~2920-2980	C-H stretch (aliphatic)
~1500-1600	C=C stretch (aromatic)
~1320-1350	S=O stretch (asymmetric)
~1150-1180	S=O stretch (symmetric)
~1240-1260	C-O stretch (ether)

Mass Spectrometry (MS)

m/z	Assignment
302.14	[M] ⁺
303.14	[M+H] ⁺
325.12	[M+Na] ⁺

Logical Workflow for Characterization



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Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of **N-(4-ethoxyphenyl)azepane-1-sulfonamide**. The outlined protocols and expected data will be instrumental for researchers aiming to synthesize and study this and other novel sulfonamide derivatives. The successful synthesis and thorough characterization of this compound will enable further exploration of its potential applications in various fields of chemical and pharmaceutical research.

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